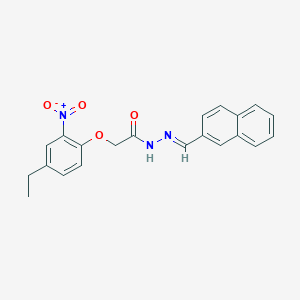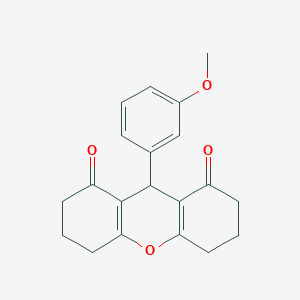![molecular formula C21H22ClN3O4 B386817 N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B386817.png)
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an allyloxy group, an ethoxybenzylidene moiety, and a hydrazino linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-chloro-2-methylphenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-ethylphenyl)-2-oxoacetamide
- 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy and ethoxybenzylidene groups, along with the hydrazino linkage, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H22ClN3O4 |
|---|---|
Peso molecular |
415.9g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-4-10-29-18-9-6-15(12-19(18)28-5-2)13-23-25-21(27)20(26)24-17-8-7-16(22)11-14(17)3/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,24,26)(H,25,27)/b23-13+ |
Clave InChI |
NTHHNIZNWVPCJM-YDZHTSKRSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(octyloxy)benzylidene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B386734.png)
![N'-(2,6-dichlorobenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B386735.png)
![3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B386736.png)
![2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE](/img/structure/B386738.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B386740.png)

![2-[(3-bromobenzyl)oxy]-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide](/img/structure/B386745.png)
![4-methoxy-N-[3-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B386746.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386748.png)

![N'-{[2-(allyloxy)-1-naphthyl]methylene}-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B386752.png)

![5-(ACETYLOXY)-2-[(E)-{[2-(4-PENTYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE](/img/structure/B386757.png)

